1-(2,3-dimethoxybenzoyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Overview
Description
1-(2,3-dimethoxybenzoyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a sulfonamide group, and a dimethoxybenzoyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dimethoxybenzoyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common route involves the acylation of 2,3-dimethoxybenzoic acid to form 2,3-dimethoxybenzoyl chloride . This intermediate is then reacted with N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dimethoxybenzoyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(2,3-dimethoxybenzoyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is likely due to its ability to scavenge free radicals and inhibit oxidative stress pathways . The compound may also interact with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
2,3-dimethoxy-N-(4-nitrophenyl)benzamide: This compound shares the dimethoxybenzoyl moiety but differs in its overall structure and biological activity.
6,6′-bis(2,3-dimethoxybenzoyl)-α,α-D-trehalose: Another compound with a similar benzoyl group, known for its anti-tumor activity.
Uniqueness
1-(2,3-dimethoxybenzoyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its combination of a pyrazole ring, sulfonamide group, and dimethoxybenzoyl moiety. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds .
Properties
IUPAC Name |
1-(2,3-dimethoxybenzoyl)-N,N-diethyl-3,5-dimethylpyrazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5S/c1-7-20(8-2)27(23,24)17-12(3)19-21(13(17)4)18(22)14-10-9-11-15(25-5)16(14)26-6/h9-11H,7-8H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDLSEVKFQVUSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)C2=C(C(=CC=C2)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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